3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one
CAS No.: 94451-86-2
Cat. No.: VC2674613
Molecular Formula: C19H18N2O4S
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94451-86-2 |
|---|---|
| Molecular Formula | C19H18N2O4S |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 3-phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one |
| Standard InChI | InChI=1S/C19H18N2O4S/c1-23-15-10-9-12(16(24-2)17(15)25-3)11-14-18(22)21(19(26)20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,26) |
| Standard InChI Key | FVDSSEFGZGWVJJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC |
| Canonical SMILES | COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC |
Introduction
3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one is a complex organic compound belonging to the imidazolidinone class. It features a phenyl group, a sulfanylidene moiety, and a trimethoxybenzylidene substituent, which contribute to its unique structural and chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis and Chemical Reactivity
The synthesis of 3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one typically involves multi-step organic reactions. These processes often include condensation reactions between appropriate precursors, such as phenyl derivatives and trimethoxybenzaldehyde, in the presence of catalysts or under specific conditions like refluxing in solvents like ethanol or methanol.
Synthesis Steps
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Starting Materials: Phenyl derivatives and trimethoxybenzaldehyde.
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Reaction Conditions: Refluxing in ethanol or methanol with catalysts.
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Product Purification: Recrystallization and chromatography techniques.
Biological Activities and Applications
Research into compounds similar to 3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one suggests potential applications in medicinal chemistry, including anti-inflammatory and anticancer therapies. These compounds can modulate cellular processes, which may lead to therapeutic benefits.
Potential Applications
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Anti-inflammatory Agents: Modulation of inflammatory pathways.
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Anticancer Agents: Inhibition of cancer cell growth.
Spectroscopic Characterization
Spectroscopic methods such as FTIR and NMR are used to characterize the compound. The FTIR spectrum typically shows absorption bands corresponding to the imidazolidinone ring and aromatic groups.
Spectroscopic Data
| Spectroscopic Method | Absorption Bands/Signals |
|---|---|
| FTIR | ν(N-H), ν(C-H) aromatic |
| 1H-NMR | Signals for phenyl and trimethoxy groups |
Future Research Directions
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In-depth Biological Studies: Investigating the compound's pharmacological effects.
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Synthesis Optimization: Improving synthesis efficiency and yield.
References:
- Dialnet: Synthesis and Identification of Some Heterocyclic Compounds.
- ChemicalBook: CAS 94451-86-2.
- MDPI: Efficient Synthesis of Pyrano[2,3-f]chromene Derivatives.
Note: The references provided are based on available data and may not directly mention the specific compound but offer insights into related compounds and methodologies.
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